1-methyl-3-phenyl-1,4-dihydropyridin-4-one
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Overview
Description
This compound has gained significant attention in scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine derivatives .
Scientific Research Applications
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Nifedipine: Primarily used as a calcium channel blocker for treating hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high selectivity towards vascular smooth muscle cells.
Properties
CAS No. |
59757-28-7 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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